4-(4-Hydroxyphenyl)-2-methylphenol

CAS No.: 60470-10-2

Cat. No.: VC8182038

Molecular Formula: C13H12O2

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60470-10-2 |

|---|---|

| Molecular Formula | C13H12O2 |

| Molecular Weight | 200.23 g/mol |

| IUPAC Name | 4-(4-hydroxyphenyl)-2-methylphenol |

| Standard InChI | InChI=1S/C13H12O2/c1-9-8-11(4-7-13(9)15)10-2-5-12(14)6-3-10/h2-8,14-15H,1H3 |

| Standard InChI Key | XQTSIDQULKJRFU-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C2=CC=C(C=C2)O)O |

| Canonical SMILES | CC1=C(C=CC(=C1)C2=CC=C(C=C2)O)O |

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

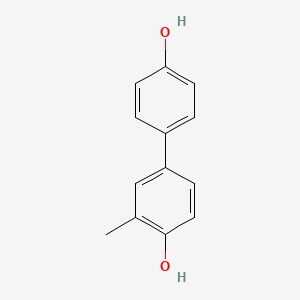

4-(4-Hydroxyphenyl)-2-methylphenol (CAS 60470-10-2) is a symmetric biphenyl compound with hydroxyl groups at the 4-positions of both aromatic rings and a methyl group at the 2-position of one ring . Its IUPAC name, 4-(4-hydroxyphenyl)-2-methylphenol, reflects this substitution pattern. The compound’s structural features are critical to its reactivity and potential functional roles.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 200.23 g/mol |

| SMILES | CC1=C(C=CC(=C1)C2=CC=C(C=C2)O)O |

| InChIKey | XQTSIDQULKJRFU-UHFFFAOYSA-N |

| CAS Registry Number | 60470-10-2 |

The SMILES notation CC1=C(C=CC(=C1)C2=CC=C(C=C2)O)O encodes the compound’s connectivity, highlighting the methyl and hydroxyl substituents . The InChIKey provides a unique identifier for database searches, ensuring precise chemical tracking.

Spectroscopic and Computational Data

Physicochemical Properties

Stability and Reactivity

The compound’s phenolic groups render it susceptible to oxidation, particularly under alkaline conditions. Electrophilic substitution reactions are likely at the ortho and para positions relative to the hydroxyl groups. The methyl substituent may sterically hinder reactions at the 2-position, directing reactivity to the 4- and 6-positions of the methyl-bearing ring .

Synthesis and Production Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume